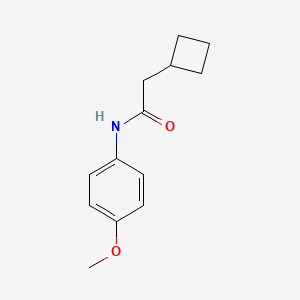
4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid, also known as BPP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. BPP is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid is not fully understood, but it is believed to act on various cellular pathways, including the inhibition of NF-κB and MAPK signaling pathways. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, cancer cell proliferation, and bacterial growth. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative disorders. In addition, this compound has been shown to have anti-fungal and anti-viral properties, making it a potential candidate for crop protection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid in lab experiments is its versatility, as it can be used in various fields, including medicine and agriculture. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines. Therefore, caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid, including further studies on its mechanism of action and its potential applications in medicine and agriculture. In medicine, this compound could be studied further as a potential treatment for neurodegenerative disorders, cancer, and bacterial infections. In agriculture, this compound could be studied further as a potential candidate for crop protection against fungal and viral infections. Additionally, the synthesis of this compound could be optimized to improve its yield and purity, making it a more cost-effective option for researchers.
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies on this compound could lead to the development of new treatments for various diseases and the improvement of crop protection methods.
Métodos De Síntesis
4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid can be synthesized using various methods, including the reaction of 4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-amine with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid has been studied extensively for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been shown to have anti-fungal and anti-viral properties, making it a potential candidate for crop protection.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c21-16(22)17(25-12-1-2-13-14(9-12)24-11-23-13)3-7-20(8-4-17)15-10-18-5-6-19-15/h1-2,5-6,9-10H,3-4,7-8,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMMUVSJGMGNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372129.png)
![N-(2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5372131.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5372138.png)
![2-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372149.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrazinecarboxamide](/img/structure/B5372161.png)

![2-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5372174.png)
![7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372180.png)
![ethyl 4-[(3,4-dichlorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5372195.png)

![2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol](/img/structure/B5372202.png)
![3-methyl-8-[(2,4,5-trifluorophenyl)sulfonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372216.png)
![N-(2,6-dimethylphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5372220.png)